

Synthesis and characterization of (1-Fluorocyclopropyl)methanol

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Compound of Interest

Compound Name: (1-Fluorocyclopropyl)methanol

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An In-depth Technical Guide to the Synthesis and Characterization of **(1-Fluorocyclopropyl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclopropyl)methanol is a valuable fluorinated building block in medicinal chemistry and drug development. The incorporation of a fluorocyclopropyl motif can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to **(1-fluorocyclopropyl)methanol**, detailed experimental protocols, and a summary of its key physical and spectroscopic characteristics.

Synthesis of (1-Fluorocyclopropyl)methanol

Two primary synthetic strategies have been established for the preparation of **(1-fluorocyclopropyl)methanol**: the cyclopropanation of a fluoroallyl alcohol precursor and the reduction of a fluorocyclopropyl carboxylic acid.

Caption: Primary synthetic routes to **(1-Fluorocyclopropyl)methanol**.

Route 1: Simmons-Smith Cyclopropanation

This method involves the direct cyclopropanation of an alkene. The Simmons-Smith reaction and its modifications (e.g., the Furukawa modification) are highly effective for converting allylic alcohols into cyclopropyl methanols stereospecifically.^{[1][2]} For the synthesis of the title compound, 2-fluoroallyl alcohol serves as the starting material. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.^{[1][3]}

This protocol is adapted from general procedures for the cyclopropanation of substituted fluoroallylic alcohols.^{[3][4]}

- Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add dry 1,2-dichloroethane (DCE) or diethyl ether. Cool the flask to 0 °C in an ice bath.
- Reagent Addition: Slowly add diethylzinc (Et_2Zn , 2.2 equivalents) to the cooled solvent, followed by the dropwise addition of diiodomethane (CH_2I_2 , 2.2 equivalents). Stir the resulting solution at 0 °C for 20-30 minutes.
- Substrate Addition: Add a solution of 2-fluoroallyl alcohol (1.0 equivalent) in the same dry solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure **(1-fluorocyclopropyl)methanol**.

Route 2: Reduction of Carboxylic Acid

This approach involves the reduction of 1-fluoro-cyclopropane-1-carboxylic acid to the corresponding primary alcohol. Borane reagents, such as borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) or borane-dimethyl sulfide complex ($\text{BH}_3\cdot\text{SMe}_2$), are highly effective and chemoselective for this transformation, often tolerating other functional groups like esters.^{[5][6]}
^[7]

This protocol is based on standard procedures for the reduction of carboxylic acids using borane.^{[5][7]}

- Preparation: Dissolve 1-fluoro-cyclopropane-1-carboxylic acid (1.0 equivalent) in dry tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add borane-THF complex solution (typically 1 M in THF, ~1.5 equivalents) dropwise via a syringe.
- Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.
- Quenching: Cool the mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
- Workup: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid (HCl) and extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate to give the crude product. Further purification can be achieved via distillation or flash chromatography if necessary.

Caption: Experimental workflow for the Simmons-Smith cyclopropanation route.

Characterization

The successful synthesis of **(1-fluorocyclopropyl)methanol** is confirmed through the analysis of its physical and spectroscopic properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **(1-fluorocyclopropyl)methanol**, primarily sourced from chemical suppliers.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Property	Value
CAS Number	154985-93-0
Molecular Formula	C ₄ H ₇ FO
Molecular Weight	90.10 g/mol
Appearance	Colorless to light yellow liquid [8]
Boiling Point	102.5 ± 13.0 °C (at 760 mmHg, Predicted) [9] [11]
Density	1.14 ± 0.1 g/cm ³ (Predicted) [8]
Purity	Typically ≥98% [9] [10]
Storage	Store at 2-8°C or in a freezer under an inert atmosphere [8]

Spectroscopic Data

While detailed peer-reviewed spectroscopic data for the unsubstituted **(1-fluorocyclopropyl)methanol** is not readily available, the expected NMR signatures can be inferred. The characterization data for a closely related analog, [(1S, 2R)-1-Fluoro-2-phenylcyclopropyl]methanol, is presented below as a representative example of the spectral features of this class of compounds.[\[3\]](#)

Representative Spectroscopic Data for a Phenyl-Substituted Analog[\[3\]](#)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity & Coupling Constants (J, Hz)
^1H NMR (300 MHz, CDCl_3)	7.35-7.19	m (5H, Ar-H)
3.69	d, $J = 23.0$ (2H, CH_2OH)	
2.75	ddd, $J = 19.4, 11.0, 7.9$ (1H, CH-Ph)	
1.62-1.50	m (1H, cyclopropyl-H)	
1.58	br s (1H, OH)	
1.28	dt, $J = 8.9, 7.7$ (1H, cyclopropyl-H)	
^{13}C NMR (125.7 MHz, CDCl_3)	136.0	s (Ar-C)
128.8	s (Ar-CH)	
128.3	d, $J = 1.8$ (Ar-CH)	
127.1	s (Ar-CH)	
83.1	d, $J = 223.1$ (C-F)	
63.3	d, $J = 21.7$ (CH_2OH)	
27.3	d, $J = 12.3$ (CH-Ph)	
14.0	d, $J = 11.1$ (cyclopropyl- CH_2)	
^{19}F NMR (282.2 MHz, CDCl_3)	-180.0	m

For the title compound, **(1-fluorocyclopropyl)methanol**, one would expect a simpler spectrum without the aromatic signals. The key features would include:

- ^1H NMR: Two distinct multiplets for the diastereotopic protons of the cyclopropyl CH_2 groups and a doublet for the CH_2OH protons due to coupling with the fluorine atom.
- ^{13}C NMR: Three signals for the cyclopropyl carbons and the hydroxymethyl carbon, all showing coupling to the fluorine atom. The quaternary carbon bearing the fluorine (C-F)

would exhibit a large one-bond C-F coupling constant.

- ^{19}F NMR: A single multiplet corresponding to the fluorine atom.

Safety Information

(1-Fluorocyclopropyl)methanol is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.

- Signal Word: Danger[9][11]
- Hazard Statements: H225 (Highly flammable liquid and vapor), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure).[9][11]
- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[9][11]

Conclusion

(1-Fluorocyclopropyl)methanol is an accessible and important synthetic intermediate. It can be reliably synthesized via well-established organic reactions, primarily through the cyclopropanation of 2-fluoroallyl alcohol or the reduction of 1-fluoro-cyclopropane-1-carboxylic acid. This guide provides the necessary procedural details and characterization data to enable researchers to synthesize and utilize this valuable building block in their research and development endeavors.

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